molecular formula C9H9NO2S B139359 Tosylmethyl isocyanide CAS No. 36635-61-7

Tosylmethyl isocyanide

Cat. No. B139359
CAS RN: 36635-61-7
M. Wt: 195.24 g/mol
InChI Key: CFOAUYCPAUGDFF-UHFFFAOYSA-N
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Description

Tosylmethyl isocyanide, also known as TosMIC, is a stable, colorless, practically odorless solid . It is the best-known member of a series of about 25 sulfonyl-substituted methyl isocyanides . It is a multipurpose synthetic reagent and is by far the most versatile synthon derived from methyl isocyanide .


Synthesis Analysis

TosMIC is prepared by dehydration of the related formamide derivative . It acts as a powerful synthon for cyclization to afford a diverse range of heterocycles . The alpha carbon participates in the cyclization protocol . It has been used not only in cyclization but also as a good sulfonylating and sulfomethylating reagent .


Molecular Structure Analysis

TosMIC is an organic compound with the formula CH3C6H4SO2CH2NC . The molecule contains both sulfonyl and isocyanide groups . It is a colorless solid that, unlike many isocyanides, is odorless .


Chemical Reactions Analysis

TosMIC has been used as a powerful synthon for cyclization to afford a diverse range of heterocycles . It has also been used in regio, chemo, and stereoselective synthesis and production of sulfones and sulfinates . It serves as an important building block in various synthetic methodologies like multi-component reaction, cyclization, domino, cascade, and cycloaddition, and metal-catalyzed reactions .


Physical And Chemical Properties Analysis

TosMIC is a colorless solid . Its molecular formula is C9H9NO2S and it has a molar mass of 195.24 g/mol . It is insoluble .

Scientific Research Applications

Conversion of Aldehydes to Nitriles

Tosylmethyl isocyanide (TosMIC) has been prominently used in the conversion of ketones to nitriles, introducing an additional carbon in the process. This reaction, initially applied to ketones, has been found valuable in synthetic chemistry (Leusen & Oomkes, 1980).

Synthesis of Biologically Relevant Scaffolds

TosMIC has emerged as a key reagent in synthesizing biologically relevant scaffolds, including pyrroles, benzimidazoles, and quinolines. Its role in constructing fused heterocycles and natural products has been significant, incorporating novel synthetic methodologies (Kaur, Wadhwa, & Sharma, 2015).

Synthesis of Substituted TosMIC Precursors

The development of a high-yielding method for synthesizing substituted tosylmethyl formamides, which can be converted to TosMIC, has broadened its utility in various synthetic applications (Sisko, Mellinger, Sheldrake, & Baine, 1996).

Development of Heterocyclic Compounds

TosMIC and its derivatives are important in designing heterocycles and natural products. The synthesis of valuable heterocycles through reactions with various aldehydes showcases TosMIC's synthetic potential (Vchislo, Fedoseeva, & Verochkina, 2022).

Versatile Synthetic Applications

TosMIC has been identified as a versatile synthon with applications extending beyond heterocyclic synthesis, such as in the efficient conversion of ketones to nitriles (Oldenziel, Vanleusen, & Leusen, 1977).

Safety And Hazards

TosMIC is a hazardous chemical that poses risks if ingested or inhaled . It can lead to allergies, asthma symptoms, respiratory difficulties, and reproductive toxicity . To ensure safe handling, it is crucial to adhere to proper procedures and wear personal protective equipment .

Future Directions

TosMIC has been used as a powerful and versatile synthon in the synthesis of a broad range of heterocycles having pharmacological interest . It has been used in diverse range of heterocycles like five-membered heterocycles, fused heterocycles, linked or tethered heterocycles, spiro compounds, etc . Future research could explore new catalysts and novel methodologies due to the enormous use of this wonderful reagent .

properties

IUPAC Name

1-(isocyanomethylsulfonyl)-4-methylbenzene
Source PubChem
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InChI

InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOAUYCPAUGDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90190101
Record name Tosylmethyl isocyanide
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Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS]
Record name Tosylmethyl isocyanide
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Product Name

Tosylmethyl isocyanide

CAS RN

36635-61-7
Record name Tosylmethyl isocyanide
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Record name Tosylmethyl isocyanide
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Record name Tosylmethyl isocyanide
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Record name (p-toluenesulphonyl)methyl isocyanide
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Record name TOSYLMETHYL ISOCYANIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,470
Citations
DV Leusen, AMV Leusen - Organic Reactions, 2004 - Wiley Online Library
TosMIC is the acronym for 4‐tolylsulfonylmethyl isocyanide or tosylmethyl isocyanide. It is the best‐known member of a series of about 25 sulfonyl‐substituted methyl isocyanides RSO …
Number of citations: 224 onlinelibrary.wiley.com
L Wang, A Studer - Organic letters, 2017 - ACS Publications
… from α-benzylated tosylmethyl isocyanide derivatives and the commercial Togni reagent … in a modular sequence from commercial tosylmethyl isocyanide via sequential double α-…
Number of citations: 30 pubs.acs.org
A Baeza, J Mendiola, C Burgos… - The Journal of …, 2005 - ACS Publications
… α-isopropyl-α‘-tosylmethyl isocyanide (6d) are associated with … to this trend was the tosylmethyl isocyanide derivative 6d, … with α-allyl-α‘-tosylmethyl isocyanide (6c) at 0 C, affording the 3-…
Number of citations: 28 pubs.acs.org
M Sawamura, H Hamashima, Y Ito - The Journal of Organic …, 1990 - ACS Publications
… Summary: The asymmetric aldol reaction of tosylmethyl isocyanide and aldehydes in the … of choice for the stereoselective aldol reaction of tosylmethyl isocyanide (TosMIC) (2) and …
Number of citations: 126 pubs.acs.org
AD Mathiyazhagan, G Anilkumar - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
… Reductive cyanation is a well-known functional group conversion process using tosylmethyl isocyanide, leading to the formation of nitrile from carbonyl compounds (Scheme 3). The …
Number of citations: 55 pubs.rsc.org
AM Van Leusen, BE Hoogenboom… - Journal of Organic …, 1976 - ACS Publications
8 HH 151.8 208 (d) 12.5 (d) 140.3 212 (d) 7.5 (d) 2c Tos H 162.8 12.0 (d) 142.5 216 (d) 3c H Tos 150.0 211 (d) 152.7 8.0 (d) a Chemical shifts in parts per million downfield from Me4Si; …
Number of citations: 48 pubs.acs.org
J Mendiola, A Baeza, J Alvarez-Builla… - The Journal of Organic …, 2004 - ACS Publications
… We previously reported a novel synthesis of pyrrolo[1,2-c]pyrimidine and some derivatives based on the reaction of tosylmethyl isocyanide (TosMIC) with 2-pyrrole carboxaldehydes. …
Number of citations: 42 pubs.acs.org
H SAIKACHI, T KITAGAWA, H SASAKI - … and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
The reaction of tosylmethyl isocyanide (7) with methyl propiolate (14a), dimethyl acetylenedicarboxylate (14b), methyl 3-(2-furoyl) propiolate (14c), and methyl 3-benzoylpropiolate …
Number of citations: 36 www.jstage.jst.go.jp
OH Oldenziel, D Van Leusen… - The Journal of organic …, 1977 - ACS Publications
… 0 and 45 Cby the use of TosMIC (tosylmethyl isocyanide) and base. This conversion is effectively a … Tosylmethyl isocyanide (TosMIC, 1) is a synthon with diverse and steadily expanding …
Number of citations: 265 pubs.acs.org
NV Vchislo, VG Fedoseeva… - Mini-Reviews in …, 2023 - ingentaconnect.com
… Abstract: p-Tosylmethyl isocyanide (TosMIC) and its derivatives represent an important … This review summarizes and highlights the synthetic potential of p-tosylmethyl isocyanide and its …
Number of citations: 0 www.ingentaconnect.com

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